molecular formula C10H10F2O2 B2813302 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane CAS No. 2408974-62-7

2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane

Cat. No.: B2813302
CAS No.: 2408974-62-7
M. Wt: 200.185
InChI Key: HSAMVLQPPGUWIA-UHFFFAOYSA-N
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Description

2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a difluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane typically involves the reaction of 2,4-difluoro-5-methylphenol with an epoxide precursor under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by the addition of an epoxide such as epichlorohydrin. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Diols or hydroxy derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Amino alcohols, thioethers, or other substituted products.

Scientific Research Applications

2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive oxirane group.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, or other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane
  • 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane

Uniqueness

2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and biological activity. The presence of difluoro groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.

Properties

IUPAC Name

2-[(2,4-difluoro-5-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-2-10(9(12)3-8(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAMVLQPPGUWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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